molecular formula C17H20N2O3S B2860231 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea CAS No. 2034597-06-1

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea

Cat. No. B2860231
CAS RN: 2034597-06-1
M. Wt: 332.42
InChI Key: IPNRICHXVXMEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea, also known as ATEU, is a urea derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process, and its mechanism of action is still under investigation. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis Techniques : A study by Thalluri et al. (2014) in "The Journal of Organic Chemistry" demonstrates the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of ureas. This method provides good yields and is environmentally friendly and cost-effective, highlighting its potential for synthesizing compounds like 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea (Thalluri et al., 2014).
  • Novel Compounds Synthesis : The work of Afshar and Islami (2009) in "Phosphorus, Sulfur, and Silicon and the Related Elements" discusses the synthesis of new urea derivatives, which could include structures similar to the one (Afshar & Islami, 2009).

Biological and Medicinal Applications

  • Neuropeptide Receptor Antagonists : A study by Fotsch et al. (2001) in "Journal of Medicinal Chemistry" explores trisubstituted phenyl urea derivatives as antagonists for the neuropeptide Y5 receptor, demonstrating the potential medicinal applications of urea derivatives (Fotsch et al., 2001).
  • Enzyme Inhibition Properties : Sujayev et al. (2016) in "Journal of Enzyme Inhibition and Medicinal Chemistry" researched the inhibition properties of urea derivatives against various enzymes, showing their potential use in treating enzyme-related disorders (Sujayev et al., 2016).

Miscellaneous Applications

  • Antiviral Properties : The study by O'Sullivan and Wallis (1975) in "Zeitschrift für Naturforschung B" indicates that certain urea derivatives have antiviral activity, suggesting possible applications in antiviral drug development (O'Sullivan & Wallis, 1975).
  • Anti-HIV Activity : Danel et al. (1996) in "Journal of Medicinal Chemistry" discuss the synthesis of novel urea derivatives showing potent activity against HIV-1, underlining the potential of urea derivatives in antiretroviral therapies (Danel et al., 1996).

properties

IUPAC Name

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13(20)16-8-7-15(23-16)9-10-18-17(21)19-11-12-22-14-5-3-2-4-6-14/h2-8H,9-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNRICHXVXMEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea

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